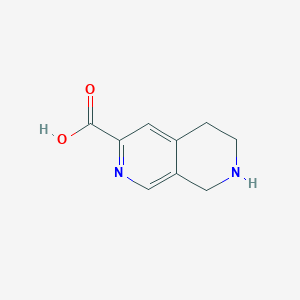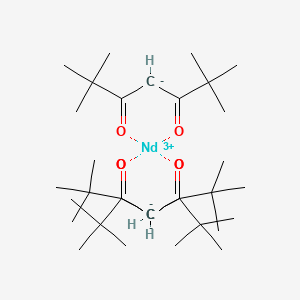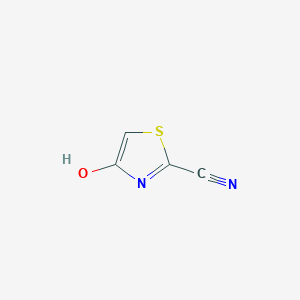![molecular formula C22H30N2O7 B15250398 6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine](/img/structure/B15250398.png)
6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of macrocyclic ethers, which are known for their ability to form stable complexes with metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine typically involves multiple steps, including the formation of the macrocyclic ring and the introduction of the diamine groups. Common synthetic routes include:
Cyclization Reactions: The formation of the macrocyclic ring is often achieved through cyclization reactions involving appropriate precursors.
Functional Group Transformations: Introduction of diamine groups can be achieved through functional group transformations, such as amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can modulate various biochemical processes. Additionally, its unique structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo-24-crown-8: A similar macrocyclic ether known for its ability to form complexes with metal ions.
Dibenzo-18-crown-6: Another macrocyclic ether with a smaller ring size, used in similar applications.
Uniqueness
6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine is unique due to its larger ring size and the presence of diamine groups, which enhance its ability to form stable complexes and interact with biological targets.
Eigenschaften
Molekularformel |
C22H30N2O7 |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.09,14]nonacosa-1(25),9(14),10,12,26,28-hexaene-11,28-diamine |
InChI |
InChI=1S/C22H30N2O7/c23-17-1-3-19-21(15-17)30-13-9-27-10-14-31-22-16-18(24)2-4-20(22)29-12-8-26-6-5-25-7-11-28-19/h1-4,15-16H,5-14,23-24H2 |
InChI-Schlüssel |
DCHGBGAZBICZRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOC2=C(C=C(C=C2)N)OCCOCCOC3=C(C=CC(=C3)N)OCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)








![Pyrazolo[1,5-a]pyrazine-3-carbonylchloride](/img/structure/B15250368.png)
![2-[[4-[Bis(2-iodoethyl)amino]-2-methylphenyl]methylidene]propanedinitrile](/img/structure/B15250370.png)



